Bruceine B

概要

説明

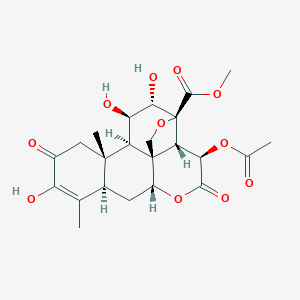

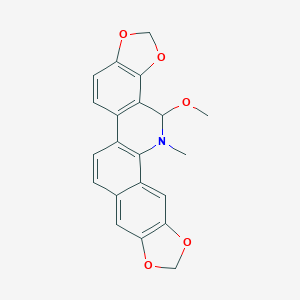

ブルセインBは、ブルセラジャバニカの種子から単離された天然のクワッソノイド化合物です。 この化合物は、抗炎症作用、抗がん作用、抗骨髄腫作用など、強力な生物活性を持つため、大きな注目を集めています .

準備方法

合成経路と反応条件

ブルセインBは、一般的にはブルセラジャバニカの種子から、一連の抽出と精製プロセスを経て単離されます。 まず、種子を乾燥させて微粉末にします。 その後、粉末をエタノールやメタノールなどの溶媒を使用して溶媒抽出します。 抽出物を濃縮し、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を用いてブルセインBを分離します .

工業生産方法

ブルセインBの工業生産には、ブルセラジャバニカの種子からの大規模抽出が伴います。 このプロセスには、乾燥、粉砕、溶媒抽出、および高度なクロマトグラフィー技術を用いた精製が含まれます。 ブルセインBの収率と純度は、抽出パラメータと精製方法を調整することで最適化できます .

化学反応の分析

反応の種類

ブルセインBは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、化合物を修飾してその生物活性を高めたり、その化学的性質を調べたりするために不可欠です .

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などの一般的な酸化剤を使用してブルセインBを酸化させることができます。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤は、ブルセインBの還元に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用した特定の試薬と条件によって異なります。 たとえば、ブルセインBの酸化は、さまざまな酸化誘導体の生成につながる可能性があり、一方、還元は化合物の還元型をもたらす可能性があります .

科学研究への応用

科学的研究の応用

作用機序

ブルセインBは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗がん活性: ブルセインBは、がん遺伝子転写因子c-Mafを阻害し、CCND2やITGB7などの細胞増殖や生存に関与する遺伝子の発現を抑制します。

抗炎症活性: ブルセインBは、E-セレクチン、VCAM-1、ICAM-1などの接着分子の発現を調節することで、血管内皮細胞への白血球の接着を阻害します。

類似化合物の比較

ブルセインBは、クワッソノイドファミリーに属しており、このファミリーには、構造と生物活性が類似したいくつかの他の化合物が含まれています。

ブルセインA: 抗がん作用と抗炎症作用で知られています.

ブルセインC: 抗マラリア作用と抗がん作用を示します.

ブルセインD: 特に肺がん細胞に対して、強力な抗がん作用を示します.

これらの類似化合物と比較して、ブルセインBは、c-Mafの強力な阻害と、特定の抗炎症メカニズムを持つ点でユニークです .

類似化合物との比較

Bruceine B belongs to the quassinoid family, which includes several other compounds with similar structures and biological activities:

Bruceine A: Known for its anticancer and anti-inflammatory properties.

Bruceine C: Exhibits antimalarial and anticancer activities.

Bruceine D: Shows potent anticancer activity, particularly against lung cancer cells.

Compared to these similar compounds, this compound is unique due to its potent inhibition of c-Maf and its specific anti-inflammatory mechanisms .

特性

IUPAC Name |

methyl 3-acetyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O11/c1-8-10-5-12-22-7-32-23(20(30)31-4,17(22)15(19(29)34-12)33-9(2)24)18(28)14(27)16(22)21(10,3)6-11(25)13(8)26/h10,12,14-18,26-28H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWODLQEUPYKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948402 | |

| Record name | Methyl 15-(acetyloxy)-3,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-21-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25514-29-8 | |

| Record name | Bruceine B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 15-(acetyloxy)-3,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-21-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)

![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)

![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)